(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride

Vue d'ensemble

Description

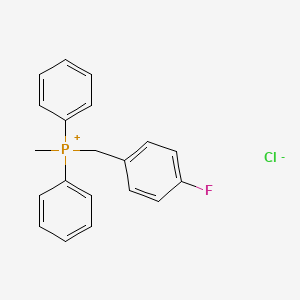

(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride is a synthetic compound with the molecular formula C20H19ClFP and a molecular weight of 344.79 g/mol . It is a type of quaternary phosphonium salt, which is characterized by a positively charged phosphorus atom bonded to four organic groups. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of (4-Fluorobenzyl)(methyl)diphenylphosphonium chloride typically involves the reaction of (4-fluorobenzyl) chloride with methyl diphenylphosphine in the presence of a suitable solvent . The reaction conditions often include heating and stirring to facilitate the formation of the phosphonium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Applications De Recherche Scientifique

(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride is utilized in various scientific research fields, including:

Chemistry: It is used as a catalyst and promoter in organic synthesis reactions.

Biology: The compound can be used in studies involving cellular processes and molecular interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (4-Fluorobenzyl)(methyl)diphenylphosphonium chloride involves its interaction with molecular targets through its positively charged phosphorus atom. This allows it to participate in various chemical reactions, facilitating the formation or transformation of other compounds. The specific pathways involved depend on the context of its use, such as catalysis or molecular binding.

Comparaison Avec Des Composés Similaires

(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride can be compared to other quaternary phosphonium salts, such as:

- Benzyltriphenylphosphonium chloride

- Methyltriphenylphosphonium chloride

- Ethyltriphenylphosphonium chloride

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of the 4-fluorobenzyl group in this compound imparts unique properties, making it particularly useful in specific research contexts.

Activité Biologique

(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride is a phosphonium salt that has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. This compound's unique structure allows it to participate in diverse biological interactions, making it a subject of interest for researchers exploring its pharmacological potential.

- Molecular Formula : C19H20ClFPh3P

- Molecular Weight : 364.79 g/mol

- CAS Number : 258518-44-4

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. Phosphonium salts are known to facilitate the transport of various molecules across cell membranes, potentially enhancing drug delivery systems and therapeutic efficacy.

Anticancer Properties

Recent studies have indicated that phosphonium compounds exhibit significant anticancer properties. For instance, a study demonstrated that the compound could induce apoptosis in cancer cell lines by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.99 | Induction of apoptosis via ROS accumulation |

| MDA-MB-231 | 7.45 | Mitochondrial membrane potential disruption |

| A549 | 6.80 | Activation of caspase pathways |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. The following table presents its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC, mg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.25 | Effective against gram-positive bacteria |

| Escherichia coli | 0.50 | Effective against gram-negative bacteria |

| Candida albicans | 0.10 | Effective antifungal activity |

Case Studies

- Study on Anticancer Effects : A recent investigation into the effects of this compound on breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Efficacy Assessment : In another study, the compound was tested against a panel of bacterial strains and fungi, demonstrating superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate absorption and bioavailability, with potential hepatotoxic effects at high concentrations. Further research is needed to establish safe dosage levels and long-term effects.

Propriétés

IUPAC Name |

(4-fluorophenyl)methyl-methyl-diphenylphosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FP.ClH/c1-22(19-8-4-2-5-9-19,20-10-6-3-7-11-20)16-17-12-14-18(21)15-13-17;/h2-15H,16H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGLFQHHWVWCHA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](CC1=CC=C(C=C1)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.